4-(Methoxymethyl)-2,6-dimethylpyrimidine
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Overview
Description
4-(Methoxymethyl)-2,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of methoxymethyl and dimethyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2,6-dimethylpyrimidine can be achieved through various methods. One common approach involves the alkylation of 2,6-dimethylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(Methoxymethyl)-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, influencing its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyrimidine: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
4-Methoxymethylpyrimidine: Similar structure but without the dimethyl groups, affecting its chemical properties.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group, leading to variations in its reactivity and applications.
Uniqueness
4-(Methoxymethyl)-2,6-dimethylpyrimidine is unique due to the presence of both methoxymethyl and dimethyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
89966-90-5 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(methoxymethyl)-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(5-11-3)10-7(2)9-6/h4H,5H2,1-3H3 |
InChI Key |
RDDCYZPYCVXLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)COC |
Origin of Product |
United States |
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